3-Bromo-4-chloro-2-fluoroaniline
Description
Significance of Halogenated Aromatic Amines in Chemical Science
Halogenated aromatic amines are a class of organic compounds that hold considerable importance in the field of chemical science. These molecules, characterized by an aniline (B41778) structure substituted with one or more halogen atoms, are pivotal intermediates in the synthesis of a wide array of more complex chemicals. rsc.org Their utility spans across various sectors, including the pharmaceutical, agrochemical, and dye industries. nih.gov
The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring significantly influences the electronic properties and reactivity of the amine. acs.org This allows for a diverse range of chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The specific type of halogen and its position on the ring can be strategically chosen to direct the course of a reaction, making these compounds versatile building blocks for constructing targeted molecular architectures. britannica.com Furthermore, the incorporation of halogens can impart desirable properties to the final products, such as enhanced biological activity in pharmaceuticals or improved stability in pigments. britannica.com
Contextualizing 3-Bromo-4-chloro-2-fluoroaniline within the Halogenated Aniline Class
This compound is a polysubstituted aniline featuring three different halogen atoms—bromine, chlorine, and fluorine—at specific positions on the benzene (B151609) ring. This unique substitution pattern distinguishes it from simpler halogenated anilines and imparts a distinct reactivity profile. The presence of multiple electron-withdrawing halogens makes the aromatic ring susceptible to certain chemical reactions.
The specific arrangement of a fluorine atom at the ortho position, a bromine atom at the meta position, and a chlorine atom at the para position relative to the amino group creates a unique electronic and steric environment. This specific configuration influences its physical properties and its behavior in chemical synthesis when compared to other di- or tri-halogenated anilines.
Table 1. Chemical Identification of this compound. keyorganics.net
Scope and Research Focus on this compound
The primary research interest in this compound lies in its application as a key intermediate in organic synthesis. Its trifunctional halogenated structure makes it a valuable precursor for creating complex molecules with potential applications in medicinal chemistry and material science.
Current research endeavors are centered on utilizing this compound to build novel molecular frameworks. For instance, it serves as a starting material for the synthesis of bioactive molecules that may possess therapeutic properties. Studies have indicated its use in the development of derivatives with potential anticancer and anti-inflammatory activities. In material science, its structure is leveraged for the production of specialized polymers and stable dyes. The reactivity of the compound, dictated by its unique halogen substitution, allows chemists to introduce further chemical diversity through reactions like nucleophilic aromatic substitutions and palladium-catalyzed coupling reactions.
Table 2. Comparison of this compound with Related Halogenated Anilines. nih.govnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEAPESSFSAYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539469-93-6 | |
| Record name | 3-Bromo-4-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategies for 3 Bromo 4 Chloro 2 Fluoroaniline
Regioselective Halogenation Approaches for 3-Bromo-4-chloro-2-fluoroaniline Synthesis
Regioselective halogenation is paramount in the synthesis of specifically substituted haloanilines. The powerful activating and ortho-, para-directing nature of the amino group often necessitates protective strategies or specialized reagents to achieve the desired substitution pattern. chemistrysteps.combyjus.com For the synthesis of this compound, the primary challenge lies in introducing bromine, chlorine, and fluorine atoms at specific positions on the aniline (B41778) ring.
A common strategy for synthesizing multi-halogenated anilines involves a stepwise introduction of halogen atoms. For instance, the synthesis of 4-chloro-2-fluoroaniline (B1294793) can be achieved by chlorinating 2-fluoroacetanilide, followed by deprotection to yield the aniline. google.com This intermediate, 4-chloro-2-fluoroaniline, can then undergo regioselective bromination. google.comgoogle.com The amino group of the aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the case of 4-chloro-2-fluoroaniline, the para position is already occupied by a chlorine atom. The fluorine atom is at position 2, and the amino group is at position 1. Therefore, the incoming bromine atom is directed to the remaining ortho position (position 6) or the meta position (position 3 or 5). The specific outcome depends on the reaction conditions and the brominating agent used.
To control the high reactivity of aniline and prevent unwanted side reactions like polybromination, the amino group is often protected, for example, through acetylation. chemistrysteps.comallen.in This converts the strongly activating amino group into a moderately activating acetamido group, which still directs ortho- and para-substitution but with greater control. researchgate.net After the desired halogenation steps are complete, the protecting group is removed by hydrolysis to regenerate the aniline.
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the regioselective bromination of aromatic compounds, including anilines. wikipedia.orgorganicchemistrytutor.com It serves as a source of electrophilic bromine and is particularly effective for brominating electron-rich aromatic rings. wikipedia.orgmissouri.edu The use of NBS can offer higher selectivity compared to molecular bromine (Br₂), which can lead to over-bromination due to the high activation of the aniline ring. youtube.commasterorganicchemistry.com
One documented route to a precursor of this compound involves the bromination of 3-chloro-2-fluoroaniline (B1295074) using NBS. This reaction achieves para-bromination relative to the amino group, yielding 4-bromo-3-chloro-2-fluoroaniline (B37690). The reaction conditions, such as the solvent, can influence the regioselectivity. For example, using dimethylformamide (DMF) as a solvent often results in high para-selectivity when brominating electron-rich aromatic compounds with NBS. wikipedia.orgmissouri.edu
The general mechanism for NBS bromination of anilines involves the electrophilic attack of the bromine atom from NBS onto the electron-rich aniline ring. The succinimide (B58015) anion then abstracts a proton to restore aromaticity.
| Starting Material | Brominating Agent | Solvent | Product | Selectivity |
| 3-Chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) | Not specified | 4-Bromo-3-chloro-2-fluoroaniline | Para-bromination relative to the amino group. |
| Electron-rich aromatics | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | para-Brominated product | High para-selectivity. wikipedia.orgmissouri.edu |
| 2-Nitroaniline | NaBr/Na₂S₂O₈/CuSO₄·5H₂O | CH₃CN/H₂O | 4-Bromo-2-nitroaniline | High regioselectivity for the para position. sci-hub.se |
Catalytic methods for halogenation offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Various catalysts have been developed to facilitate the electrophilic halogenation of anilines.
A process for producing 4-bromo-2-fluoroaniline (B1266173) involves the halogenation of 2-fluoroaniline (B146934) with molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst. google.com This method is reported to provide high yield and selectivity. google.com The catalyst, such as tetrabutylammonium (B224687) bromide, can be used in an inert solvent like methylene (B1212753) chloride. google.com The process can be run continuously, with the desired dihaloaniline precipitating as its hydrohalide salt, which is then recovered and neutralized. google.com This catalytic approach avoids the use of more expensive or difficult-to-handle brominating agents. google.com
| Substrate | Halogenating Agent | Catalyst | Solvent | Product |
| 2-Fluoroaniline | Molecular Bromine | Quaternary Ammonium Bromide | Inert Solvent | 4-Bromo-2-fluoroaniline. google.com |
| Various organic substrates | Tetrabutylammonium tribromide (TBATB) | None (Solvent-free) | Brominated products | Good to excellent yields. acgpubs.org |
Lewis acids are typically used to catalyze electrophilic aromatic substitution reactions. However, in the case of anilines, which are Lewis bases, traditional Lewis acid catalysts like AlCl₃ or FeBr₃ can form complexes with the amino group. chemistrysteps.comallen.inyoutube.com This deactivates the ring towards electrophilic substitution. chemistrysteps.comallen.in
An alternative approach involves the use of Lewis bases as catalysts. While less common, certain Lewis bases can facilitate halogenation. For instance, the Vilsmeier-Haack reaction uses a phosphorus oxychloride and a Lewis base like dimethylformamide (DMF) for formylation, which is a type of electrophilic aromatic substitution. chemistrysteps.com In the context of halogenation, copper(II) halides have been used for the direct chlorination and bromination of unprotected anilines in ionic liquids, achieving high yields and regioselectivity under mild conditions. nih.govbeilstein-journals.org This method avoids the need for protecting groups and harsh reagents. nih.govbeilstein-journals.org The ionic liquid itself can act as a Lewis basic medium, facilitating the reaction.
Another synthetic strategy involves introducing the aniline functionality after establishing the halogen substitution pattern on the aromatic ring. This often involves the reduction of a nitro group. For example, 3-chloro-4-fluoroaniline (B193440) can be prepared by the hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) using a Pt/C catalyst. google.com Similarly, a process for making 5-bromo-1,3-dichloro-2-fluoro-benzene starts with the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene to 2,4-dichloro-3-fluoro-aniline. google.com This aniline is then brominated to give 6-bromo-2,4-dichloro-3-fluoro-aniline, which undergoes diazotization followed by reduction to yield the final product. google.com
The diazotization of a haloaniline, followed by a Sandmeyer-type reaction or a reduction (deamination), is a powerful tool for introducing a variety of substituents or a hydrogen atom. For instance, a patent describes the diazotization of 4-bromo-3-chloro-2-fluoroaniline with sodium nitrite (B80452) in sulfuric acid to form a diazonium salt. This intermediate can then be treated with a reducing agent like isopropanol (B130326) to replace the amino group with a hydrogen atom, a process known as deamination.
| Starting Material | Reagents | Intermediate | Final Product |
| 3-Chloro-4-fluoronitrobenzene | H₂, 1% Pt/C catalyst | - | 3-Chloro-4-fluoroaniline. google.com |
| 1-Fluoro-2-bromo-3-nitrobenzene | H₂, Raney nickel | - | 1-Fluoro-2-bromo-3-aminobenzene. chemicalbook.com |
| 4-Bromo-3-chloro-2-fluoroaniline | 1. NaNO₂, H₂SO₄2. Isopropanol, CuCl | Diazonium salt | 3-Bromo-4-chloro-2-fluorobenzene. |
| 6-Bromo-2,4-dichloro-3-fluoro-aniline | Diazotization and reduction | Diazonium salt | 5-Bromo-1,3-dichloro-2-fluoro-benzene. google.com |
Continuous-Flow Synthesis Approaches for Polyhalogenated Anilines
Continuous-flow synthesis offers significant advantages over traditional batch processing for the production of polyhalogenated anilines, including enhanced safety, better process control, and scalability. This technology is particularly beneficial when dealing with hazardous intermediates like diazonium salts and hydrazines, as it allows for their in-situ generation and immediate use, thereby avoiding their accumulation and storage. nih.gov
Furthermore, continuous-flow technology has been effectively applied to hydrogenation reactions. A cordierite-supported palladium catalyst has been used for the continuous-flow hydrogenation of nitrobenzene (B124822) derivatives to their corresponding anilines, maintaining catalytic activity for over 250 hours. researchgate.net Biocatalysis in a continuous flow setup has also emerged as a sustainable alternative for aromatic nitro reduction. An immobilized nitroreductase has been used in a packed-bed reactor to produce anilines at room temperature and pressure in an aqueous buffer, eliminating the need for high-pressure hydrogen and precious-metal catalysts. nih.gov This method demonstrates high chemoselectivity, even with substrates containing halogen substituents that are typically sensitive to conventional hydrogenation methods. nih.gov
The integration of in-line purification techniques, such as liquid-liquid extraction and crystallization, further enhances the efficiency of continuous-flow synthesis. beilstein-journals.org This allows for the direct isolation of high-purity products, reducing the need for downstream processing. beilstein-journals.org
Green Chemistry Principles in Halogenated Aniline Synthesis
The application of green chemistry principles is crucial for developing sustainable methods for synthesizing halogenated anilines. These principles focus on waste prevention, atom economy, and the use of less hazardous chemicals and safer solvents. imist.maresearchgate.net
A key aspect of green chemistry is the minimization of waste. nih.gov Traditional multi-step syntheses often involve protection and deprotection steps, which increase the number of reactions and generate significant waste. beilstein-journals.org One-pot and multicomponent reactions are prime examples of how to design more efficient synthetic routes that align with the principles of waste prevention and reducing derivatization. nih.gov For instance, the synthesis of acetanilide (B955) derivatives has been achieved using a greener approach that avoids the use of acetic anhydride (B1165640) and hazardous solvents like dichloromethane (B109758) and pyridine. imist.masphinxsai.com
The choice of solvent is another critical factor. researchgate.net Ionic liquids have been explored as environmentally benign solvent alternatives for the halogenation of unprotected anilines. beilstein-journals.org Using ionic liquids as solvents for the copper(II) halide-mediated chlorination and bromination of anilines allows the reactions to proceed under milder conditions and without the need for supplementary oxygen or HCl gas, offering a safer and more environmentally friendly process. beilstein-journals.org
Furthermore, the development of catalytic processes is a cornerstone of green chemistry. The use of catalysts, such as zinc dust in the greener synthesis of acetanilide, can improve reaction efficiency and reduce waste. imist.ma Biocatalytic methods, like the use of nitroreductases for nitro group reduction, offer a highly selective and sustainable alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. nih.gov
Optimization of Reaction Conditions and Purity for this compound Synthesis
The successful synthesis of this compound with high purity and yield hinges on the careful optimization of reaction conditions. Key parameters that require precise control include temperature, solvent, and the regioselectivity of the halogenation steps.
Temperature Control and Solvent Effects in Halogenation Reactions
Temperature is a critical parameter in halogenation reactions. For instance, in the synthesis of halogenated anilines from N,N-dialkylaniline N-oxides, the reaction temperature significantly impacts the isolated yields. nih.gov Optimal yields were obtained at -78 °C, with diminished yields observed at both higher and lower temperatures. nih.gov Similarly, in the bromination of anilines using CuBr2 in ionic liquids, the reaction can be achieved at room temperature, which is milder than the corresponding chlorination reaction. beilstein-journals.org
The choice of solvent also plays a crucial role in the efficiency and outcome of halogenation reactions. nih.gov Reactions conducted in tetrahydrofuran (B95107) have been found to be more efficient than in other solvents for certain halogenation processes. nih.gov In the chlorination of anilines with chloramine-T, a decrease in the rate is observed with an increase in acetic acid or dimethylformamide (DMF) concentration, indicating a dipole-dipole interaction. core.ac.uk However, reactions are faster in aqueous DMF compared to aqueous acetic acid, suggesting that dipolar aprotic media with high dielectric constants can accelerate the reaction. core.ac.uk The use of ionic liquids as solvents can also lead to higher conversions at lower temperatures compared to aqueous solvents. beilstein-journals.org
| Reaction | Reagents | Solvent | Temperature (°C) | Outcome |
| Chlorination of 2-methylaniline | CuCl2 | 36% aqueous HCl | 60 | Good yield with O2 and HCl gas |
| Chlorination of 2-methylaniline | CuCl2 | 1-hexyl-3-methylimidazolium chloride | Lower than 60 | 92% conversion, 91% isolated yield |
| Bromination of anilines | CuBr2 | 1-hexyl-3-methylimidazolium bromide | Room Temperature | High regioselectivity for para-bromination |
| Halogenation of N,N-dialkylaniline N-oxides | Thionyl halide | Tetrahydrofuran | -78 | Optimal isolated yields |
Regioselectivity Control in Polyhalogenated Aniline Synthesis
Controlling the position of halogenation (regioselectivity) is paramount in the synthesis of polyhalogenated anilines like this compound. The directing effects of the substituents already present on the aniline ring heavily influence the outcome of electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. However, its strong activation can lead to multiple halogenations. chemistrysteps.com
To achieve specific regioselectivity, it is often necessary to modulate the activating effect of the amino group. One common strategy is to convert the amino group into an amide (e.g., an acetanilide) before halogenation. chemistrysteps.com The amide group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled, stepwise halogenation. After the desired halogenation pattern is achieved, the amide can be hydrolyzed back to the amino group.
The choice of halogenating agent and reaction conditions also plays a significant role in regioselectivity. For example, the bromination of 3-chloro-2-fluoroaniline with N-bromosuccinimide (NBS) leads to the formation of 4-bromo-3-chloro-2-fluoroaniline, with the bromine atom being introduced at the position para to the amino group. In the halogenation of N,N-dialkylaniline N-oxides, selective para-bromination or ortho-chlorination can be achieved by using thionyl bromide or thionyl chloride, respectively. nih.gov The use of copper halides in ionic liquids has also been shown to provide high regioselectivity for para-substitution in the chlorination and bromination of unprotected anilines. beilstein-journals.org
Monitoring Reaction Progress and Product Characterization during Synthesis
Careful monitoring of the reaction progress is essential to ensure the desired product is formed efficiently and to minimize the formation of byproducts. Thin-layer chromatography (TLC) is a common technique used for this purpose, allowing for the rapid qualitative assessment of the reaction mixture. beilstein-journals.org
Once the reaction is complete, the product must be isolated and purified. Common purification techniques include extraction, filtration, and flash chromatography. beilstein-journals.orgacs.org The purity and identity of the synthesized this compound are then confirmed using various analytical methods.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 2 Fluoroaniline
Electronic Effects of Halogen Substituents on Aromatic Reactivity
The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. Halogens exhibit a dual nature, exerting both an inductive effect and a resonance effect. libretexts.org
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. lumenlearning.com The deactivating strength generally follows the order of electronegativity: F > Cl > Br. libretexts.org
Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect counteracts the inductive effect to some extent. However, the overlap between the p-orbitals of the larger halogens (Cl, Br) and the carbon 2p-orbitals is less effective than that of fluorine. almerja.com
In the case of 3-Bromo-4-chloro-2-fluoroaniline, the cumulative inductive effect of the three halogens strongly deactivates the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The amino group, being a strong electron-donating group, activates the ring towards electrophilic substitution, primarily at the ortho and para positions. chemistrysteps.combyjus.com However, the presence of the halogens modulates this reactivity.
Nucleophilic Aromatic Substitution (SNAr) Reactions of Polyhalogenated Anilines
Polyhalogenated anilines, such as this compound, are prime candidates for Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the halogen atoms makes the aromatic ring electrophilic and susceptible to attack by nucleophiles. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
The rate of SNAr reactions is influenced by several factors:
The nature of the leaving group: The reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to their bond strengths. This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine strongly activates the carbon it is attached to, making it more susceptible to nucleophilic attack. youtube.com
The position of the electron-withdrawing groups: The activating effect of electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com
The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
In this compound, the fluorine atom at the 2-position is a likely site for nucleophilic attack, especially with strong nucleophiles.
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its multiple halogen substituents, can participate in various cross-coupling reactions, offering opportunities for selective functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, the bromine atom is generally more reactive than the chlorine atom in the oxidative addition step to the palladium(0) catalyst. This difference in reactivity allows for selective coupling at the C-Br bond.
The general catalytic cycle for the Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov
Site-Selective Functionalization of Polyhalogenated Arenes
The presence of multiple, distinct halogen atoms on the aromatic ring of this compound allows for site-selective functionalization. The differing reactivities of the C-Br, C-Cl, and C-F bonds towards various catalytic systems enable the sequential introduction of different substituents.
For instance, the greater reactivity of the C-Br bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling allows for the initial functionalization at this position, leaving the C-Cl and C-F bonds intact for subsequent transformations. This stepwise approach is a valuable strategy in the synthesis of complex molecules.
Oxidation and Reduction Transformations of the Aniline (B41778) Moiety
The aniline functional group in this compound can undergo both oxidation and reduction reactions.
Oxidation: The amino group can be oxidized to various functional groups, such as nitroso, nitro, or even undergo polymerization to form polyaniline-like structures under specific conditions. The choice of oxidizing agent and reaction conditions determines the final product. For example, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of the corresponding nitro derivative.
Reduction: While the aniline is already in a reduced state, the term reduction in this context can refer to reactions that modify the aromatic ring or other substituents. More relevantly, the nitro derivatives formed from oxidation can be reduced back to the aniline using reducing agents like hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C).
Kinetic and Mechanistic Studies of Aromatic Halogenation
The halogenation of anilines is a well-studied process. The amino group is a powerful activating group, making the aromatic ring highly reactive towards electrophilic halogenation. allen.in Direct halogenation of aniline often leads to polysubstitution, for instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722). allen.in
Kinetic studies on the halogenation of anilines have shown that the reaction is typically first order in both the aniline and the halogenating agent. core.ac.uk The mechanism can be complex and may involve different pathways depending on the reaction conditions and the specific halogenating agent used. Some proposed mechanisms involve the formation of N-halo intermediates which then rearrange to the ortho- and para-halo products. core.ac.uk Other studies suggest a direct halogen transfer from the halogenating agent to the aromatic ring. core.ac.uk In the case of chlorination with chloramine-T, the reaction is believed to be a dipole-dipole interaction. core.ac.uk
Advanced Synthetic Applications and Derivatization Strategies for 3 Bromo 4 Chloro 2 Fluoroaniline
Role as a Key Synthetic Intermediate in Organic Synthesis
3-Bromo-4-chloro-2-fluoroaniline serves as a critical intermediate in the synthesis of a variety of organic compounds. Its trifunctionalized aromatic ring, featuring bromine, chlorine, and fluorine atoms, provides multiple reaction sites for further chemical modifications. The presence of these electron-withdrawing halogen atoms significantly influences the reactivity of the benzene (B151609) ring, making it amenable to a range of transformations.
One of the primary applications of this compound is in nucleophilic aromatic substitution (SNAr) reactions . The electron-deficient nature of the aromatic ring, a consequence of the halogen substituents, facilitates attack by nucleophiles. This allows for the selective replacement of one or more halogen atoms with other functional groups, leading to the synthesis of diverse substituted anilines.
Furthermore, this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions . The bromo-substituent, in particular, is an excellent handle for reactions such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds and the construction of biaryl structures. These biaryl motifs are prevalent in many biologically active molecules.
The amino group of this compound can also be readily transformed. For instance, diazotization of the amine followed by subsequent reactions can lead to the introduction of a variety of other functional groups, further expanding its synthetic utility.
The specific positioning of the halogens on the aniline (B41778) ring is crucial. This unique arrangement dictates the regioselectivity of subsequent reactions, allowing for the controlled synthesis of specific isomers that might be difficult to obtain through other routes. This level of control is highly desirable in the multi-step synthesis of complex target molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted anilines |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Biaryl compounds |
| Oxidation | Potassium permanganate (B83412) | Nitro derivatives |
| Reduction | Hydrogen gas, palladium on carbon | Amine derivatives |
| This table summarizes common transformations of this compound, highlighting its versatility in organic synthesis. |
Design and Synthesis of Novel Halogenated Aniline Derivatives
The strategic manipulation of the halogen atoms on the this compound scaffold allows for the rational design and synthesis of a wide array of novel halogenated aniline derivatives. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to achieve selective transformations.
For instance, the greater reactivity of the bromine atom in palladium-catalyzed coupling reactions compared to chlorine allows for the selective formation of a biaryl linkage at the 3-position while retaining the chlorine atom for subsequent modifications. This stepwise functionalization is a powerful tool for building molecular complexity.
Furthermore, the synthesis of other halogenated anilines often involves multi-step procedures, including protection and deprotection steps, which can be inefficient. beilstein-journals.org The availability of this compound as a starting material can streamline the synthesis of specifically substituted anilines.
Research has also focused on the regioselective halogenation of unprotected anilines using copper halides in ionic liquids, which offers a more environmentally friendly approach to synthesizing certain halogenated anilines. beilstein-journals.org However, for the specific substitution pattern of this compound, direct synthesis remains a key method.
Table 2: Examples of Halogenated Aniline Derivatives
| Starting Material | Reaction | Product |
| 3-Chloro-2-fluoroaniline (B1295074) | Bromination with N-bromosuccinimide (NBS) | This compound |
| Aniline | Chlorination with CuCl₂ in ionic liquid | para-Chloroaniline beilstein-journals.org |
| Aniline | Bromination with CuBr₂ in ionic liquid | para-Bromoaniline beilstein-journals.org |
| This table provides examples of synthetic routes to various halogenated anilines, illustrating different synthetic strategies. |
Strategic Use in the Construction of Pharmaceutical Precursors
The unique structural features of this compound make it a valuable precursor in the synthesis of pharmaceutical compounds. uni.lu The incorporation of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
This aniline derivative can be utilized as a building block for a variety of therapeutic agents. For example, its derivatives have been explored for their potential as anticancer and anti-inflammatory compounds. The ability to selectively functionalize the aromatic ring allows medicinal chemists to fine-tune the structure of a lead compound to optimize its pharmacological properties.
The synthesis of complex drug molecules often requires the assembly of multiple fragments. This compound can serve as a key fragment, providing a halogenated aromatic core that can be further elaborated. Its participation in coupling reactions is particularly important for constructing the biaryl structures found in many modern pharmaceuticals.
Strategic Use in the Construction of Agrochemical Precursors
Similar to its role in pharmaceutical synthesis, this compound is also a key intermediate in the development of new agrochemicals. The introduction of halogens into pesticide and herbicide molecules can significantly impact their efficacy, selectivity, and environmental persistence.
The specific substitution pattern of this compound can be leveraged to create novel active ingredients for crop protection. By systematically modifying the aniline core, chemists can develop compounds with improved activity against target pests or weeds while minimizing their impact on non-target organisms and the environment. The versatility of this building block allows for the creation of diverse libraries of compounds for high-throughput screening in the search for new agrochemical leads.
Incorporation into Heterocyclic Architectures (e.g., Thiazolidinones, Diazacarbazoles)
A significant application of this compound is in the synthesis of various heterocyclic compounds, which are a cornerstone of many biologically active molecules. The amino group of the aniline provides a reactive handle for the construction of nitrogen-containing heterocycles.
One important class of heterocycles that can be synthesized from halogenated anilines are thiazolidinones . Thiazolidinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for thiazolidinones often involve the reaction of an amine with a substituted aldehyde and a mercaptoacetic acid derivative. nih.gov The unique substitution of this compound would lead to novel thiazolidinone structures with potentially enhanced biological activities.
For instance, the synthesis of thiazolidinone derivatives from 3-chloro-4-fluoroaniline (B193440) has been reported, highlighting the utility of halogenated anilines in constructing these heterocyclic systems. researchgate.net By extension, this compound would be a valuable starting material for creating a new generation of polysubstituted thiazolidinones.
Another class of heterocycles that can be accessed from aniline derivatives are diazacarbazoles . While specific examples starting from this compound were not found, the general synthetic routes to carbazole (B46965) and its aza-analogs often involve intramolecular cyclization reactions of substituted biphenylamines or related precursors. The ability of this compound to participate in coupling reactions to form biaryl intermediates makes it a potential precursor for the synthesis of highly substituted and novel diazacarbazole frameworks.
Analytical Characterization Techniques for 3 Bromo 4 Chloro 2 Fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Bromo-4-chloro-2-fluoroaniline. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined. This is particularly crucial for differentiating between its various structural isomers. nih.gov
¹H NMR spectroscopy provides information about the protons on the aromatic ring. The substitution pattern of this compound results in a unique set of signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents (bromine, chlorine, and fluorine) and the electron-donating amino group.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. Each carbon atom in the benzene (B151609) ring and any attached functional groups will resonate at a characteristic chemical shift, confirming the connectivity of the molecule. For instance, in a related compound, 4-bromo-2-chloroaniline, the ¹³C NMR spectrum in CDCl₃ shows distinct peaks at chemical shifts (δ) of 143.0, 133.3, 132.5, 128.2, 120.6, and 111.4 ppm. rsc.org
¹⁹F NMR spectroscopy is particularly valuable for fluorine-containing compounds like this compound. The fluorine nucleus is highly sensitive in NMR, and its chemical shift provides direct evidence of the fluorine atom's electronic environment within the molecule.
The ability of NMR to distinguish between isomers is a key advantage. For example, the NMR spectra of this compound will be distinctly different from its isomers, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) or 4-bromo-3-chloro-2-fluoroaniline (B37690), due to the different spatial arrangements of the substituents and their resulting influence on the magnetic environment of the nuclei. researchgate.netbldpharm.com
Table 1: Representative NMR Data for Halogenated Anilines
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 4-Bromo-2-chloroaniline | ¹H | CDCl₃ | 6.44 (s, 2H, NH₂), 6.67 (d, 1H, ArH), 7.44 (dd, 1H, ArH), 7.88 (d, 1H, ArH) rsc.org |
| 4-Bromo-2-chloroaniline | ¹³C | CDCl₃ | 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 rsc.org |
Note: This table provides representative data for a related compound to illustrate the type of information obtained from NMR spectroscopy. Specific data for this compound may vary.
Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. science.gov For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. science.gov
Key functional groups and their expected vibrational frequencies include:
N-H Stretching: The amino group (-NH₂) will typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch occurs at a higher frequency than the symmetric stretch.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the aromatic amine is expected in the 1250-1360 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring usually appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring are observed in the 1400-1600 cm⁻¹ range.
C-X (Halogen) Stretching: The carbon-halogen bonds (C-Br, C-Cl, C-F) also have characteristic stretching frequencies, although they can sometimes be more difficult to assign definitively as they appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibrations are generally found in the range of 850-550 cm⁻¹. researchgate.net
By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed.
Table 2: Expected FTIR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aromatic C-N | Stretching | 1250 - 1360 |
| C-Cl | Stretching | 850 - 550 researchgate.net |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with Ultraviolet (UV) detection is a more common and robust method for the analysis of aromatic compounds like this compound. The presence of the benzene ring with its chromophoric groups (amino and halogens) allows the compound to absorb UV light at specific wavelengths. A UV detector measures this absorbance, and the resulting peak area is proportional to the concentration of the compound in the sample. This allows for both qualitative identification (based on retention time) and quantitative measurement. The selection of an appropriate mobile phase and stationary phase is crucial for achieving good separation from any potential impurities.
Environmental and Biological Research Contexts Mechanistic and Foundational Studies
Environmental Occurrence and Biodegradation of Halogenated Anilines
Halogenated anilines, a class of compounds that includes 3-bromo-4-chloro-2-fluoroaniline, are recognized as environmental contaminants. Their presence in the environment is largely attributed to human activities, such as industrial processes, the use of herbicides and pesticides where they are active ingredients, and the disposal of municipal waste. These compounds are often persistent in the environment and can pose risks to living organisms due to their potential for immunotoxicity, mutagenicity, organ damage, and carcinogenicity. Consequently, their removal from contaminated ecosystems is a significant concern.
The biodegradation of halogenated anilines is a key area of research for environmental remediation. While these compounds are generally resistant to degradation due to the presence and positioning of halogen atoms, various microorganisms have been shown to break them down. nih.gov The effectiveness of biodegradation depends on the specific microbial communities present and the environmental conditions. nih.gov Research has demonstrated that bacteria capable of utilizing halogenated anilines can be isolated from contaminated soils and serve as potential agents for bioremediation. The primary mechanism for the removal of aniline (B41778) pollutants from aquatic environments is biodegradation, which involves the mineralization of the compound to carbon dioxide and the formation of microbial biomass. nih.gov
Microbial Degradation Pathways and Bioremediation Potential
The microbial degradation of halogenated anilines is a promising and cost-effective strategy for cleaning up contaminated environments. This process relies on the metabolic capabilities of various microorganisms to break down these complex and often toxic compounds.
Isolation and Characterization of Halogenated Aniline-Metabolizing Microorganisms
Researchers have successfully isolated and identified several bacterial strains with the ability to metabolize halogenated anilines. In one study, bacterial strains were isolated from contaminated sites in Lagos State, Nigeria, by selective enrichment using a mixture of halogenated anilines, including 3-chloro-4-fluoroaniline (B193440). The isolated and characterized strains included Pseudomonas hibiscicola, Stenotrophomonas maltophilia, Bacillus subtilis, and Alkalihalobacillus halodurans. These bacteria demonstrated the ability to grow on and degrade various halogenated anilines. Similarly, mixed microbial cultures have been shown to effectively degrade 2-fluoroaniline (B146934) and 3-fluoroaniline (B1664137) after an acclimation period, achieving high removal and defluorination rates. nih.gov The bacterial communities responsible for this degradation included genera such as Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys, Lachnobacterium, and Variovorax. nih.gov
The degradation capabilities of these microorganisms are often influenced by the specific structure of the halogenated aniline. For instance, Acinetobacter baylyi strain GFJ2 was found to completely biodegrade 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046), as well as a range of other monohalogenated anilines. researchgate.net The degradation of 3,4-dichloroaniline by this strain is thought to proceed through a dechlorination reaction to form 4-chloroaniline as an initial intermediate. researchgate.net
Table 1: Microorganisms Involved in Halogenated Aniline Degradation
| Microorganism/Community | Degraded Compound(s) | Key Findings | Reference |
| Pseudomonas hibiscicola, Stenotrophomonas maltophilia, Bacillus subtilis, Alkalihalobacillus halodurans | 3-chloroanilines, 4-chloroanilines, 3-chloro-4-fluoroanilines, 3,4-dichloroanilines | Isolated from contaminated soils and showed potential for bioremediation. | |
| Mixed microbial culture | 2-fluoroaniline, 3-fluoroaniline | High removal and defluorination rates after acclimation. | nih.gov |
| Acinetobacter baylyi strain GFJ2 | 4-chloroaniline, 3,4-dichloroaniline, other monohalogenated anilines | Complete biodegradation observed, with dechlorination as a key step. | researchgate.net |
| Pseudomonas sp. | 3,4-dichloroaniline | Catabolic enzymes induced by 4-chloroaniline and 3,4-dichloroaniline. | researchgate.net |
Enzymatic Mechanisms of Reductive Dehalogenation
Reductive dehalogenation is a crucial enzymatic process in the breakdown of halogenated organic compounds, including aryl halides. This process involves the replacement of a halogen substituent with a hydrogen atom. organic-chemistry.org In anaerobic bacteria, this reaction is often a key step in their respiratory process, where organohalides serve as terminal electron acceptors. wikipedia.org The enzymes responsible for this are known as reductive dehalogenases. wikipedia.org
These enzymes are typically membrane-associated and contain a cobalamin (vitamin B12) cofactor at their active site, where the reduction of the organohalide occurs. wikipedia.org They also possess iron-sulfur clusters that are involved in electron transport. wikipedia.org The mechanism of reductive dehalogenation is still under investigation, but it is believed to involve the transfer of electrons to the halogenated substrate. wikipedia.orgresearchgate.net
While much of the research on reductive dehalogenation has focused on chlorinated and brominated compounds, the principles can be extended to other halogenated aromatics. For instance, cell extracts of the anaerobic bacterium "Desulfomonile tiedjei" have demonstrated the ability to reductively dehalogenate a variety of halobenzoates. researchgate.net The rate of dehalogenation by these extracts was found to be faster for larger halogens, with the exception of fluoro-substituents. researchgate.net This suggests that the type of halogen significantly influences the enzymatic activity.
Natural Product Discovery: Biosynthesis of Halogenated Anilines in Marine Organisms
For a long time, halogenated anilines were thought to be exclusively synthetic compounds. However, recent discoveries have revealed that they are also produced naturally by marine organisms. nih.govrsc.org Specifically, toxic halogenated anilines such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, along with their mixed halogen derivatives, have been identified as novel natural products biosynthesized by a marine biofilm-forming microalga. nih.govrsc.org This finding was confirmed through labeling studies and kinetic experiments. nih.govrsc.org
Marine organisms, particularly algae, are a significant source of a wide variety of volatile halogenated natural products. researchgate.net These compounds play roles in the physiology and chemical ecology of the producing organisms. researchgate.net The biosynthesis of these halogenated compounds often involves haloperoxidase enzymes, which catalyze the oxidation of halides. researchgate.netnih.gov Over 5,000 halogenated natural products have been identified, with the majority originating from marine sources. nih.gov The discovery of naturally occurring halogenated anilines expands our understanding of the diversity of marine natural products and their biosynthetic pathways. nih.govrsc.org
Structure-Function Relationships in Biological Systems (Mechanistic Insights)
The biological activity and interactions of halogenated compounds like this compound are governed by their molecular structure and the resulting intermolecular forces. Understanding these relationships provides mechanistic insights into their behavior in biological systems.
Theoretical and Computational Approaches to Molecular Interactions (e.g., Halogen Bonding)
Halogen bonding is a significant non-covalent interaction that influences the structure and function of biological molecules. nih.govnih.gov It occurs when a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) such as an oxygen, nitrogen, or sulfur atom in a biological molecule. nih.govmedtigo.com The strength and directionality of halogen bonds make them important for molecular recognition, ligand binding, and the folding of proteins and nucleic acids. nih.govnih.gov
The potential for a halogen atom to form a halogen bond is influenced by the electronegativity of the atoms it is bonded to. nih.gov In the case of this compound, the presence of three different halogens on the aromatic ring creates a complex electrostatic potential surface. Theoretical and computational methods, such as Density Functional Theory (DFT), are used to calculate these electrostatic potentials and predict the nature of intermolecular interactions. nih.gov
Studies have shown that halogen bonds can be as strong and specific as hydrogen bonds. nih.gov The geometry of a halogen bond is typically linear, with the C-X···Y angle (where X is the halogen and Y is the Lewis base) being around 165°. nih.gov In biological systems, the most common Lewis bases involved in halogen bonds are the backbone carbonyl oxygens of amino acids. acs.org However, side-chain groups containing hydroxyl, carboxylate, and sulfur atoms, as well as the π-surfaces of aromatic amino acids, can also participate in halogen bonding. medtigo.comacs.org The specific geometry and diverse interacting partners of halogen bonds offer a versatile tool for understanding and designing molecular interactions in biological systems. nih.gov
Impact of Halogenation on Molecular Recognition and Enzyme Modulation
The substitution of hydrogen atoms with halogens (fluorine, chlorine, bromine) can profoundly influence a molecule's physicochemical properties, thereby affecting its interaction with biological targets. These effects are broadly categorized into steric, electronic, and hydrophobic contributions, which collectively impact molecular recognition and can lead to the modulation of enzyme activity.
Theoretical Impact of Halogenation:
The unique arrangement of a bromine, a chlorine, and a fluorine atom on the aniline ring of this compound theoretically equips it with several features relevant to biological activity:
Halogen Bonding: The bromine and chlorine atoms, and to a lesser extent fluorine, can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis basic site, such as the oxygen and nitrogen atoms found in the amino acid residues of proteins. This directional interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target protein.
Electron-Withdrawing Effects: The high electronegativity of the halogen atoms withdraws electron density from the aromatic ring. This can influence the pKa of the aniline's amino group, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonds or other interactions.
Lipophilicity: The presence of halogens generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within enzymes or receptors.
General Research Context:
Studies on other halogenated anilines have demonstrated their potential to interact with various biological systems. For instance, research has shown that halogenated compounds can act as enzyme inhibitors. The specific nature and strength of these interactions are highly dependent on the type, number, and position of the halogen substituents.
However, it is crucial to underscore that without specific experimental data for this compound, any discussion of its biological effects remains speculative and based on the general principles of medicinal chemistry and the observed activities of structurally related compounds. The scientific community has not yet published detailed studies that would allow for a quantitative analysis of its role in molecular recognition or as an enzyme modulator.
Data on Related Compounds:
To provide a conceptual framework, the table below illustrates the type of data that would be necessary to evaluate the impact of halogenation on enzyme modulation for a given compound. Please note that the following data is for illustrative purposes and does not represent experimental findings for this compound.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |
| Halogenated Aniline Analog A | Kinase X | 5.2 | 1.8 |
| Halogenated Aniline Analog B | Protease Y | 12.7 | 4.5 |
| Halogenated Aniline Analog C | Phosphatase Z | 0.8 | 0.25 |
This table is for illustrative purposes only. No such data has been found in the public domain for this compound.
Emerging Research Avenues and Future Outlook
Development of Sustainable and Atom-Economical Synthetic Protocols
A primary goal in modern chemistry is the development of synthetic routes that are both efficient and environmentally benign. The concept of atom economy, which measures the extent to which reactant atoms are incorporated into the final desired product, is a key metric in this endeavor. rsc.org Unlike traditional percentage yield, which ignores the generation of waste, atom economy provides a clearer picture of a reaction's intrinsic efficiency. rsc.org
Historically, many syntheses, particularly multi-step processes for complex molecules, have poor atom economy due to the use of stoichiometric reagents and protecting groups. nih.govresearchgate.net The drive now is to replace these with catalytic methodologies, which can significantly improve atom economy and reduce waste streams. rsc.org For halogenated anilines, research efforts are focused on developing catalytic processes that avoid the large quantities of by-products associated with older methods. The most atom-economical reactions are rearrangements and additions, which can theoretically incorporate 100% of the starting materials into the product. rsc.org
Intrinsic Atom Economy of Major Reaction Classes
| Reaction Type | Intrinsic Atom Economy | Environmental Friendliness |
| Rearrangements | 100% | High |
| Additions | 100% | High |
| Substitutions | Lower | Medium |
| Eliminations | Inherently Low | Low |
| This table is based on principles discussed in Green Chemistry literature. rsc.org |
Future synthetic protocols for 3-Bromo-4-chloro-2-fluoroaniline will likely focus on catalytic C-H activation or directed halogenation to install the bromo, chloro, and fluoro groups with high regioselectivity and minimal waste.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Dynamics
A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and controlling product formation. For a molecule like this compound, where the interplay of electron-withdrawing and directing effects of three different halogens complicates its reactivity, advanced mechanistic studies are a key research frontier.
Emerging research avenues in this area involve the use of in situ spectroscopic techniques, such as specialized FTIR and NMR methods. These tools allow chemists to observe reactions as they happen, identifying transient intermediates and transition states that are invisible to traditional analytical methods. nih.gov This provides direct evidence for proposed reaction pathways.
Complementing these experimental techniques is the increasing power of computational dynamics. Quantum mechanical calculations can be used to model reaction pathways, determine activation energies, and visualize the complex interplay of steric and electronic effects. By simulating the nucleophilic or electrophilic attack on the substituted aniline (B41778) ring, researchers can predict the most likely outcomes of reactions like Suzuki-Miyaura coupling or nucleophilic aromatic substitution, guiding experimental design for greater efficiency and selectivity.
Rational Design of Derivatives with Tailored Reactivity and Selectivity
This compound serves as a versatile building block for the synthesis of more complex molecules. The distinct electronic properties and positions of the three halogen atoms and the amine group offer multiple handles for selective chemical modification. The rational design of derivatives involves strategically altering the molecule to fine-tune its properties for specific applications in fields like medicinal chemistry and materials science.
Key research directions include:
Selective Coupling Reactions: Utilizing the different reactivities of the C-Br, C-Cl, and C-F bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to sequentially add different functional groups.
Modification of the Amine Group: Converting the aniline amine to amides, sulfonamides, or other functional groups to modulate the electronic nature of the aromatic ring and introduce new properties.
Synthesis of Heterocycles: Using the aniline as a precursor for building fused heterocyclic systems, which are common scaffolds in pharmaceuticals.
For instance, related bromo-fluoroanilines have been used to synthesize boronic acid derivatives for specific analytical applications, demonstrating how the core structure can be modified to create functional molecules. sigmaaldrich.com
Potential Derivative Pathways from this compound
| Reaction Type | Reagents | Potential Derivative Class |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Biaryl compounds |
| Nucleophilic Aromatic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted anilines |
| Oxidation | Oxidizing agents | Nitro derivatives |
| Reduction | Reducing agents | Amine derivatives |
| This table outlines general reaction types applicable to halogenated anilines. |
Predictive Modeling for Environmental Fate and Biological Interactions
As new chemical entities are designed, it is crucial to predict their potential impact on the environment and biological systems early in the development process. Predictive modeling, using computational tools like Quantitative Structure-Activity Relationship (QSAR) models, is a rapidly advancing field that aims to forecast a compound's properties without extensive and costly experimental testing.
For this compound, computational models can predict key physicochemical parameters that govern its behavior. The predicted octanol-water partition coefficient (XlogP) of 2.7 suggests a moderate degree of lipophilicity, which influences its potential to cross biological membranes. uni.lu
Furthermore, advanced techniques can predict properties like the collision cross-section (CCS), which relates to a molecule's shape and size and is important for its detection and transport. uni.lu Such data is invaluable for predicting how the compound might interact with biological macromolecules or persist in the environment. This predictive power allows for the early-stage screening of derivatives, prioritizing those with desirable activity profiles and minimal predicted adverse effects.
Predicted Collision Cross Section (CCS) for this compound
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 223.92725 | 133.8 |
| [M+Na]⁺ | 245.90919 | 148.3 |
| [M-H]⁻ | 221.91269 | 139.1 |
| [M+NH₄]⁺ | 240.95379 | 156.6 |
| [M+K]⁺ | 261.88313 | 134.8 |
| Data sourced from PubChemLite. uni.lu |
Q & A
Q. What are the key physicochemical properties of 3-bromo-4-chloro-2-fluoroaniline, and how can they guide experimental design?
The molecular formula is C₆H₄BrClFN , with a molecular weight of 224.46 g/mol . Key properties include:
- Boiling point : Data for structural analogs (e.g., 4-bromo-2-fluoroaniline at 221°C) suggest distillation under reduced pressure may be necessary .
- Density : Analogous compounds (e.g., 4-bromo-2-fluoroaniline, d = 1.694 g/cm³) indicate high density, influencing solvent selection for recrystallization .
- Safety : Follow protocols for halogenated anilines, including PPE (gloves, goggles) and fume hood use, as per safety guidelines for related compounds .
Methodological Insight : Use GC-MS or HPLC (with UV detection at ~254 nm) for purity assessment. Reference spectral libraries (e.g., ChemSpider ID: 37550366 for isomers) to validate structural analogs .
Q. What synthetic routes are recommended for preparing this compound?
While direct synthesis methods are not explicitly documented, analogous halogenated anilines are typically synthesized via:
- Electrophilic aromatic substitution : Sequential halogenation of aniline derivatives under controlled conditions (e.g., using Br₂/FeCl₃ for bromination, Cl₂/AlCl₃ for chlorination) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4-chloro-2-fluorophenylboronic acid) may introduce substituents regioselectively .
Validation : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and X-ray crystallography (using SHELX software for structure refinement) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic sites : Electron-withdrawing groups (Br, Cl, F) direct nucleophilic attack to specific positions on the aromatic ring .
- Reaction barriers : Compare activation energies for SNAr (nucleophilic aromatic substitution) pathways to optimize conditions (e.g., base choice, temperature) .
Case Study : The Colle-Salvetti correlation-energy formula, adapted for DFT, has been used to predict kinetic parameters for halogenated aromatics .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Conflicting data (e.g., NMR shifts vs. X-ray results) require:
- Multi-technique validation : Cross-reference HRMS (to confirm molecular formula), IR (for functional groups), and XRD (for bond lengths/angles) .
- Isomer discrimination : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
Example : For positional isomers like 3-bromo-5-chloro-2-fluoroaniline, XRD via SHELXL can resolve ambiguities in halogen placement .
Q. What strategies optimize purification of this compound from byproducts?
- Column chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) based on polarity differences .
- Recrystallization : High-density solvents (e.g., dichloromethane) exploit solubility differences; monitor via melting point analysis (mp ~40–42°C for analogs) .
Quality Control : Validate purity via TLC (Rf comparison) and elemental analysis (C, H, N, Halogen % match) .
Q. What are the environmental and handling risks associated with this compound?
- Toxicity : Halogenated anilines are toxic via inhalation/skin contact; use P260/P264 precautions (ventilation, nitrile gloves) .
- Waste disposal : Neutralize with dilute HCl before incineration to prevent release of toxic amines .
Regulatory Compliance : Follow GHS hazard codes (e.g., H315, H319) and storage guidelines (0–6°C for stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
